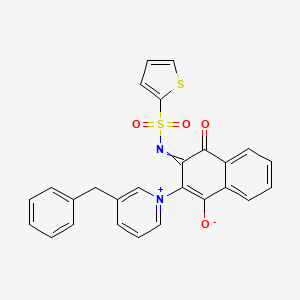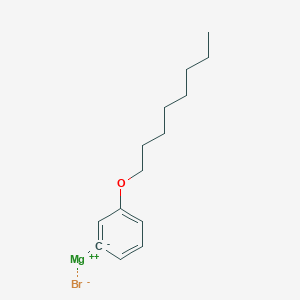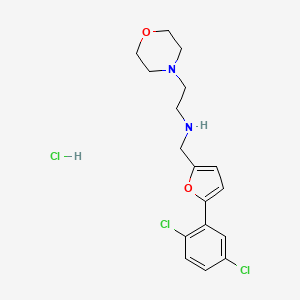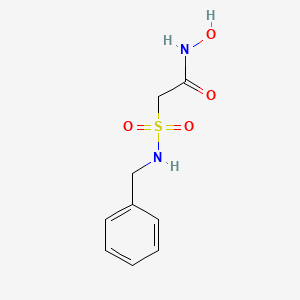
5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a dithiole-thione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 6-chloropyridine-3-thiol with carbon disulfide and a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
作用机制
The mechanism of action of 5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
相似化合物的比较
Similar Compounds
Thiacloprid: Another compound with a similar pyridine ring structure but different substituents.
Imidacloprid: A neonicotinoid insecticide with a similar pyridine ring but different functional groups.
Uniqueness
5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione is unique due to its dithiole-thione moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
属性
CAS 编号 |
918503-84-1 |
|---|---|
分子式 |
C8H4ClNS3 |
分子量 |
245.8 g/mol |
IUPAC 名称 |
5-(6-chloropyridin-3-yl)dithiole-3-thione |
InChI |
InChI=1S/C8H4ClNS3/c9-7-2-1-5(4-10-7)6-3-8(11)13-12-6/h1-4H |
InChI 键 |
DITFFKLEMADISS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C2=CC(=S)SS2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde](/img/structure/B12624545.png)
![2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B12624550.png)
![6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624560.png)

![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine](/img/structure/B12624565.png)

![(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B12624577.png)



![4-{[(Pyridin-4-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12624618.png)
![2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12624625.png)


